4-Morpholinocyclohexanecarbonitrile
Description
4-Morpholinocyclohexanecarbonitrile is a cyclohexane derivative featuring a morpholine moiety and a nitrile group. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) contributes to solubility and hydrogen-bonding capabilities, while the nitrile group (-CN) offers reactivity for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions .
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-morpholin-4-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H18N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h10-11H,1-8H2 |
InChI Key |
YBUZPJVHMZIAIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C#N)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinocyclohexanecarbonitrile typically involves the reaction of cyclohexanone with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a cyanide source . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: For industrial-scale production, a one-pot multi-step process is often employed. This method starts with cyclohexanone and involves several steps, including coupling, cyclization, and reduction reactions. The process is designed to be efficient and high-yielding, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Morpholinocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-Morpholinocyclohexanecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of catalysts and materials science investigations .
Mechanism of Action
The mechanism of action of 4-Morpholinocyclohexanecarbonitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist, depending on its structural modifications. The morpholine ring plays a crucial role in binding to the target site, while the carbonitrile group can participate in various chemical interactions, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Morpholinocyclohexanecarbonitrile with structurally or functionally related compounds, focusing on molecular features, synthesis, and properties:
Key Structural and Functional Differences:
Ring Systems: 4-Morpholinocyclohexanecarbonitrile and 4-(trans-4-Pentylcyclohexyl)benzonitrile share a cyclohexane backbone but differ in substituents (morpholine vs. pentylbenzene) . Chromene and dihydrothiophene derivatives (e.g., and ) feature aromatic or partially unsaturated rings, influencing electronic properties and biological activity .
Reactivity: Nitrile groups in all compounds enable transformations (e.g., hydrolysis, nucleophilic addition), but the presence of additional groups (e.g., amino in chromenes, ketones in cyclohexanones) directs specific reactivities .
Applications :
- Morpholine-containing compounds often serve as intermediates in drug discovery due to their solubility and bioavailability .
- Liquid crystal applications are prominent in benzene-cyclohexane hybrids (e.g., PCH5) .
Research Findings and Trends
- Synthetic Methods : Cyclocondensation and nucleophilic substitution are common for nitrile-morpholine hybrids, with HCl or acid catalysis frequently employed .
- Biological Activity: Chromene derivatives (e.g., Compound 1E in ) show promise in medicinal chemistry, though 4-Morpholinocyclohexanecarbonitrile’s pharmacological profile remains underexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
